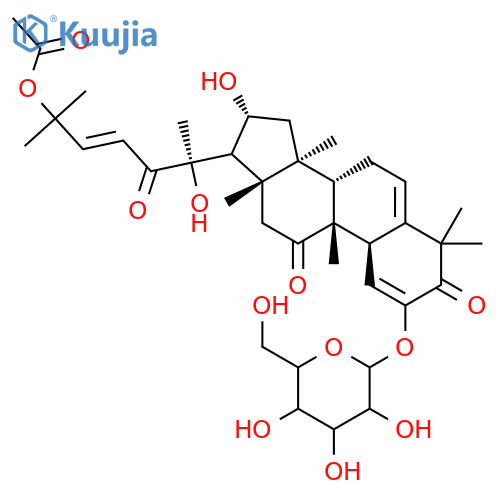Cas no 1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide))

1398-78-3 structure
商品名:Cucurbitacin E 2-O-Glucoside (Elaterinide)
CAS番号:1398-78-3
MF:C38H54O13
メガワット:718.827573299408
MDL:MFCD00046215
CID:1123947
Cucurbitacin E 2-O-Glucoside (Elaterinide) 化学的及び物理的性質
名前と識別子
-
- Cucurbitacin E-2-O-Glucoside
- [(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta
- colocynthin
- Coloside A
- Cueg
- EINECS 215-745-9
- Elaterinide
- 2-β-glucopyranoside
- Elaterin
- Gratiotoxin
- Cocillana
- α-Elaterin 2-D-glucopyranoside
- alpha-Elaterin 2-D-glucopyranoside
- 2-O-β-D-Glucopyranosylcucurbitacin E
- Cucurbitacin E 2-O-Glucoside (Elaterinide)
-
- MDL: MFCD00046215
- InChIKey: QKEJRKXVLGOJMB-YYBMGDPWSA-N
計算された属性
- せいみつぶんしりょう: 718.35600
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 158-160 ºC
- ようかいど: Insuluble (2.8E-3 g/L) (25 ºC),
- PSA: 217.35000
- LogP: 1.44870
- ひせんこうど: D +50° (c = 0.4 in ethanol)
Cucurbitacin E 2-O-Glucoside (Elaterinide) セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H300
- 警告文: MissingPhrase-N15.00950417
- 危険物輸送番号:UN 2811 6.1 / PGII
- WGKドイツ:1
- 危険カテゴリコード: 25
- セキュリティの説明: 45
- RTECS番号:RC6192500
-
危険物標識:

- ちょぞうじょうけん:−20°C
Cucurbitacin E 2-O-Glucoside (Elaterinide) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C838805-1mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 1mg |
$201.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00148-1MG |
Elaterinide |
1398-78-3 | 1mg |
¥3123.95 | 2023-09-14 | ||
| PhytoLab | 89613-1000mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 1000mg |
€18600 | 2023-10-25 | |
| TRC | C838805-10mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 10mg |
$1568.00 | 2023-05-18 | ||
| TRC | C838805-5mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 5mg |
$913.00 | 2023-05-18 | ||
| PhytoLab | 89613-50mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 50mg |
€1116 | 2023-10-25 | |
| PhytoLab | 89613-500mg |
Cucurbitacin E-2-O-glucoside |
1398-78-3 | ≥ 98.0 % | 500mg |
€9920 | 2023-10-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |
1398-78-3 | 10MG |
¥6306.22 | 2023-01-14 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89613-10MG |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 10mg |
¥4241.79 | 2025-01-16 | ||
| TRC | C838805-25mg |
Cucurbitacin E 2-O-Glucoside (Elaterinide) |
1398-78-3 | 25mg |
$ 1800.00 | 2023-09-08 |
Cucurbitacin E 2-O-Glucoside (Elaterinide) 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
1398-78-3 (Cucurbitacin E 2-O-Glucoside (Elaterinide)) 関連製品
- 79439-85-3(Picras-1-en-21-oicacid, 15-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-2-(b-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-,methyl ester, (11b,12a,15b)- (9CI))
- 95258-16-5(methyl (11beta,12alpha,13xi,15beta)-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)
- 99132-97-5(methyl (11beta,12alpha,13xi,15beta)-3-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-15-{[(2E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy}-2,16-dioxo-13,20-epoxypicras-3-en-21-oate)
- 95258-17-6(methyl (11beta,12alpha,13xi,15beta)-15-{[(2E)-4-(acetyloxy)-3,4-dimethylpent-2-enoyl]oxy}-2-(beta-D-glucopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1398-78-3)Colocynthin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ